molecular formula (C₂₁H₃₉N₇O₁₂)₂ · 3H₂SO₄ B000356 Streptomycin sulfate CAS No. 3810-74-0

Streptomycin sulfate

Cat. No. B000356
CAS RN: 3810-74-0
M. Wt: 679.7 g/mol
InChI Key: QTENRWWVYAAPBI-YCRXJPFRSA-N
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Description

Streptomycin sulfate is an aminoglycoside antibiotic used to treat a variety of bacterial infections . It belongs to the class of medicines known as aminoglycoside antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

Streptomycin is a water-soluble aminoglycoside antibiotic purified from the fermentation of the actinomycete Streptomyces griseus . The complex synthesis of streptomycin sulfate may result in contamination of the compound with various impurities .


Molecular Structure Analysis

Streptomycin sulfate has a molecular formula of CHNOS, an average mass of 679.653 Da, and a monoisotopic mass of 679.233032 Da . The molecular structure of streptomycin sulfate is complex and involves multiple functional groups .


Chemical Reactions Analysis

Chemiluminescent reactions are used in the analysis of drugs like streptomycin sulfate . The structural requirements for chemiluminescent reactions and the different factors that affect the efficiency of analysis are crucial in the drug analysis process .


Physical And Chemical Properties Analysis

Streptomycin sulfate is a basic compound soluble in water, with an optimum activity at a slight alkalinity . Some of its physical and chemical properties are influenced by its complex structure and the presence of multiple functional groups .

Scientific Research Applications

Antibacterial Activity

Streptomycin sulfate is a potent antibiotic that shows activity against a variety of bacteria. It is highly active against gram-negative bacteria and has some activity against gram-positive bacteria . It is particularly effective against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Cell Culture Contamination Prevention

In laboratory settings, streptomycin sulfate is often used in combination with penicillin to prevent bacterial contamination in in vitro cell cultures . This helps to maintain the purity and integrity of the cell cultures, which is crucial for the accuracy and reliability of experimental results.

Study of Antibiotic Resistance

Streptomycin sulfate can be used to study the mechanisms of streptomycin resistance . Understanding how bacteria develop resistance to antibiotics like streptomycin is important for the development of new strategies to combat antibiotic resistance, which is a major global health concern.

Transformation Applications

Streptomycin sulfate is used in transformation applications . Transformation is a process where bacteria are made to take up foreign DNA, which is useful in genetic engineering and other biotechnological applications.

Drug Delivery Systems

Streptomycin sulfate can be loaded into niosomes , which are nanoscale vesicles, for direct delivery and release of the antibiotic to infected locations . Niosomes have excellent biofilm penetration property and controlled release, making them suitable carriers for antibiotics like streptomycin sulfate .

Anti-Biofilm Activities

Streptomycin sulfate-loaded niosomes have shown increased anti-biofilm activities . Biofilms are communities of bacteria that are often resistant to antibiotics. The ability of streptomycin sulfate-loaded niosomes to penetrate and disrupt these biofilms can enhance the effectiveness of the antibiotic .

Safety And Hazards

Streptomycin sulfate may cause an allergic skin reaction and is suspected of damaging the unborn child . It’s important to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

properties

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENRWWVYAAPBI-YCRXJPFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N14O36S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-92-1 (Parent)
Record name Streptomycin sulfate [USP:JAN]
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DSSTOX Substance ID

DTXSID9026053
Record name Streptomycin sulfate (2:3)
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Molecular Weight

1457.4 g/mol
Source PubChem
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Physical Description

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor.
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
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Solubility

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992)
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
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Product Name

Streptomycin sulfate

CAS RN

3810-74-0
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Streptomycin sulfate [USP:JAN]
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Record name D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3)
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Record name Streptomycin sulfate (2:3)
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Record name Streptomycin sulphate
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Record name STREPTOMYCIN SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does streptomycin sulfate exert its antibacterial effect?

A1: Streptomycin sulfate acts by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis. [, , , ] This disrupts the reading of messenger RNA, leading to the production of non-functional proteins and ultimately bacterial cell death. [, ]

Q2: Are there any specific bacterial species known for exhibiting resistance to streptomycin sulfate?

A2: Yes, the emergence of streptomycin-resistant (Strr) strains of Erwinia amylovora, the causative agent of fire blight disease, has been reported. [, ] These strains, identified in California pear orchards, exhibit resistance to high levels of streptomycin sulfate. []

Q3: How does the presence of streptomycin sulfate influence the behavior of Bacillus subtilis ATCC21332?

A3: Research suggests that exposure to sub-inhibitory concentrations of streptomycin sulfate (specifically 0.01 MIC) can induce Bacillus subtilis ATCC21332 to increase the secretion of extracellular proteins. [] This response is thought to be a stress reaction triggered by the presence of the antibiotic. []

Q4: What is the molecular formula and weight of streptomycin sulfate?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of streptomycin sulfate. Further resources may be necessary to obtain this information.

Q5: Has any research explored the compatibility of streptomycin sulfate with different materials or under varying conditions?

A5: Research has shown that streptomycin calcium chloride complex exhibits incompatibility with phosphate buffers when used in bull semen diluents. [] This highlights the importance of considering material compatibility during the formulation of streptomycin sulfate for various applications.

Q6: What is known about the stability of streptomycin sulfate in different formulations or storage conditions?

A6: One study investigated the discoloration of streptomycin sulfate injection (500,000 u/2 ml) under various temperatures and with different stabilizing agents. [] The findings revealed that the discoloration followed a complex kinetic pattern and was influenced by temperature. [] This information could be valuable for optimizing storage conditions and formulation strategies to enhance the stability of streptomycin sulfate injections.

Q7: Have any strategies been explored to improve the delivery of streptomycin sulfate to specific targets?

A7: Yes, researchers have investigated the use of liposome encapsulation to enhance the delivery of streptomycin sulfate to the liver, spleen, and lungs in mice infected with Salmonella enteritidis. [] This approach resulted in higher drug concentrations in these organs compared to administration of free streptomycin sulfate. []

Q8: What analytical techniques have been employed to quantify streptomycin sulfate?

A8: Several analytical methods have been utilized for the determination of streptomycin sulfate, including:

  • High Performance Liquid Chromatography (HPLC): Proven effective in various studies for both direct analysis [, ] and after derivatization. []
  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: Employed for quantifying streptomycin sulfate, often utilizing specific reactions like the maltol reaction. [, ]
  • Turbidimetric Methods: Based on the turbidity induced by bacterial growth inhibition, this method has been used for streptomycin sulfate quantification. []
  • Single Sweep Oscillopolarography: Explored as a sensitive electrochemical method for streptomycin sulfate determination. []
  • Thin Layer Chromatography (TLC) Bioautography: Used for both qualitative and quantitative analysis of streptomycin sulfate, with the immersion method proving to be more sensitive than the contact method. []

Q9: What is the role of the bacterial endotoxin test in ensuring the quality of streptomycin sulfate for injection?

A9: The bacterial endotoxin test, using amebocyte lysate, has been successfully employed to monitor pyrogen contamination in streptomycin sulfate for injection. [, ] This method offers a reliable alternative to the rabbit pyrogen test and ensures the safety of the injectable formulation. [, ]

Q10: What are the potential toxicological effects of streptomycin sulfate?

A10: Research has revealed that streptomycin sulfate can exert toxic effects on the animal nervous system. [] Studies on guinea pigs and rats demonstrated that prolonged exposure to high doses of streptomycin sulfate led to vestibular dysfunction and hearing loss. []

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